molecular formula C20H40N4O10 B1208730 Geneticin CAS No. 49863-47-0

Geneticin

Cat. No. B1208730
CAS RN: 49863-47-0
M. Wt: 496.6 g/mol
InChI Key: BRZYSWJRSDMWLG-DJWUNRQOSA-N
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Description

Geneticin, also known as G418, is an aminoglycoside antibiotic similar in structure to gentamicin B1 . It is produced by the bacterium Micromonospora rhodorangea . Geneticin is commonly used in laboratory research to select genetically engineered cells .


Synthesis Analysis

Geneticin is produced by the bacterium Micromonospora rhodorangea . It inhibits protein synthesis by binding to the ribosome, thus affecting both prokaryotic and eukaryotic cells .


Molecular Structure Analysis

Geneticin has a chemical formula of C20H40N4O10 . Its average weight is 496.5524 and its monoisotopic weight is 496.27444352 .


Chemical Reactions Analysis

Geneticin blocks polypeptide synthesis by inhibiting the elongation step in both prokaryotic and eukaryotic cells . Resistance to Geneticin is conferred by the neo gene from Tn5 encoding an aminoglycoside 3‘-phosphotransferase, APH 3‘ II .


Physical And Chemical Properties Analysis

The average weight of Geneticin is 496.5524 and its monoisotopic weight is 496.27444352 . It has a chemical formula of C20H40N4O10 .

Safety And Hazards

Geneticin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, wearing protective gloves, clothing, eye protection, and face protection . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1R)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7+,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZYSWJRSDMWLG-DJWUNRQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198129
Record name Antibiotic G 418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geneticin

CAS RN

49863-47-0
Record name Geneticin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49863-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antibiotic G 418
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049863470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geneticin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Antibiotic G 418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENETICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A08F5XTI6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68,600
Citations
XG Zhang, PW Mason, EJ Dubovi, X Xu, N Bourne… - Antiviral research, 2009 - Elsevier
… Geneticin had no detectable effect on CPE caused by YFV in BHK cells. Geneticin also … We determined that geneticin reduced viability of BHK cells with a CC 50 value of 165 ± 5 μg…
Number of citations: 58 www.sciencedirect.com
A Sobiepanek, PD Kowalska… - Adv. Biomed. Res …, 2020 - researchgate.net
… to the public and named Geneticin. The production of geneticin was carried out by the … Geneticin is composed of three rings functionalized with ammonium, hydroxyl and methyl …
Number of citations: 3 www.researchgate.net
F Shiraishi, GA Visner, HS Nick, A Agarwal - Analytical Biochemistry, 2001 - Elsevier
Heme oxygenase-1 (HO-1) 2 is a 32-kDa microsomal enzyme that catalyzes the rate-limiting step in heme degradation. It cleaves heme molecules to yield equimolar quantities of …
Number of citations: 4 www.sciencedirect.com
Q Vicens, E Westhof - Journal of molecular biology, 2003 - Elsevier
… containing the A site bound to geneticin at 2.40Å resolution. Geneticin, also known as G418, … of the range in sensitiveness exhibited by geneticin towards common point A site mutations …
Number of citations: 235 www.sciencedirect.com
AV Birk, EJ Dubovi, X Zhang… - Antiviral Chemistry and …, 2008 - journals.sagepub.com
Background: Aminoglycoside G418 is commonly used to generate stable replicons for RNA viruses, such as hepatitis C virus, West Nile virus, and bovine viral diarrhoea virus (BVDV). …
Number of citations: 17 journals.sagepub.com
YT Durmaz, A Shatadal, K Friend - PloS one, 2022 - journals.plos.org
… Here, we test whether Geneticin—G418, an aminoglycoside antibiotic known to promote amino acid misincorporation—affects mRNA stability. We observe that G418 decreases firefly …
Number of citations: 5 journals.plos.org
I Nudelman, D Glikin, B Smolkin, M Hainrichson… - Bioorganic & medicinal …, 2010 - Elsevier
New pseudo-di- and pseudo-trisaccharide derivatives of the aminoglycoside drug G418 were designed, synthesized and their ability to readthrough nonsense mutations was examined …
Number of citations: 160 www.sciencedirect.com
CR Heier, CJ DiDonato - Human molecular genetics, 2009 - academic.oup.com
Proximal spinal muscular atrophy (SMA) is a neuromuscular disorder for which there is no available therapy. SMA is caused by loss or mutation of the survival motor neuron 1 gene, …
Number of citations: 149 academic.oup.com
RY Baiazitov, W Friesen, B Johnson, A Mollin… - Carbohydrate …, 2020 - Elsevier
G418 is currently the most potent and active aminoglycoside to promote readthrough of eukaryotic nonsense mutations. However, owing to its toxicity G418 cannot be used in vivo to …
Number of citations: 7 www.sciencedirect.com
C Varricchio, G Mathez, T Pillonel, C Bertelli, L Kaiser… - Antiviral Research, 2022 - Elsevier
… Here we show that the aminoglycoside geneticin is endowed with antiviral activity against … Using in silico modeling, we have identified a potential binding site of geneticin in the …
Number of citations: 6 www.sciencedirect.com

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